molecular formula C44H46O9 B1252130 Cratoxyarborequinone A

Cratoxyarborequinone A

Cat. No. B1252130
M. Wt: 718.8 g/mol
InChI Key: RVMDRFGVGIPJRT-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cratoxyarborequinone A is a natural product found in Cratoxylum sumatranum with data available.

Scientific Research Applications

1. Cytotoxic and Antibacterial Properties

Cratoxyarborequinone A, derived from Cratoxylum sumatranum, has demonstrated significant cytotoxic activity. In a study by Seo et al. (2002), it was found alongside other compounds like cratoxyarborenones and vismione B. These compounds were active constituents in a bioassay-directed fractionation using the KB human cancer cell line cytotoxicity assay. This highlights this compound's potential in cancer research and treatment strategies (Seo et al., 2002).

2. Anti-Amebic Activity

The compound has also shown anti-amebic activity. In research focusing on Cratoxylum sumatranum, a study identified its efficacy against Entamoeba histolytica, a causative agent of amebiasis. This suggests its potential in developing treatments for parasitic infections (Wardana et al., 2020).

3. Potential in Periodontal Disease Treatment

Research by Rodanant et al. (2017) on compounds isolated from Cratoxylum species, including this compound, indicated their potential in treating periodontal diseases. They demonstrated antibacterial, anti-inflammatory, and antioxidant activities, which are crucial in managing periodontal conditions (Rodanant et al., 2017).

properties

Molecular Formula

C44H46O9

Molecular Weight

718.8 g/mol

IUPAC Name

2-[1-[3-benzoyl-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,4-dihydroxyphenyl]-3-methylbutyl]-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C44H46O9/c1-23(2)12-11-13-25(5)16-17-53-34-22-32(46)39(40(47)27-14-9-8-10-15-27)44(51)37(34)28(18-24(3)4)36-33(52-7)21-30-38(43(36)50)42(49)35-29(41(30)48)19-26(6)20-31(35)45/h8-10,12,14-16,19-22,24,28,45-46,50-51H,11,13,17-18H2,1-7H3/b25-16+

InChI Key

RVMDRFGVGIPJRT-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OC/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OCC=C(C)CCC=C(C)C)O

synonyms

cratoxyarborequinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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